molecular formula C6H8F3NO5 B7951184 ethyl (2Z)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate;hydrate

ethyl (2Z)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate;hydrate

Cat. No.: B7951184
M. Wt: 231.13 g/mol
InChI Key: ZBSSUHWUNLTKSO-HVHUWTQGSA-N
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Description

The compound identified by the Chemical Abstracts Service number 75176336 is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 75176336 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of the compound with Chemical Abstracts Service number 75176336 is scaled up using large reactors and continuous processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 75176336 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving the compound with Chemical Abstracts Service number 75176336 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from the reactions of the compound with Chemical Abstracts Service number 75176336 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

The compound with Chemical Abstracts Service number 75176336 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 75176336 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The detailed mechanism of action is studied using various biochemical and biophysical techniques.

Properties

IUPAC Name

ethyl (2Z)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h13H,2H2,1H3;1H2/b10-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSSUHWUNLTKSO-HVHUWTQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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